molecular formula C11H10O2 B107583 3,6-Dimethyl-1-benzofuran-2-carbaldehyde CAS No. 16820-39-6

3,6-Dimethyl-1-benzofuran-2-carbaldehyde

Cat. No. B107583
CAS RN: 16820-39-6
M. Wt: 174.2 g/mol
InChI Key: RCAUZJGALLIUPL-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 .


Molecular Structure Analysis

The InChI code for 3,6-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde include its molecular weight (174.2) and its molecular formula (C11H10O2) .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • A study by Baashen et al. (2017) described the use of a benzofuran derivative as a precursor for synthesizing a series of novel heterocycles. This research showcases the versatility of benzofuran compounds in facilitating the creation of complex chemical structures with potential applications in pharmaceuticals and materials science Baashen, Abdel-Wahab, & El‐Hiti, 2017.

Preparation of Highly Functionalized Benzofurans

  • Schevenels et al. (2012) reported a unique transformation for preparing highly functionalized benzofurans, leveraging base-catalyzed condensation. This method highlights the potential for creating benzofuran carbaldehydes with applications in the development of new chemical entities Schevenels & Markó, 2012.

Coordination Reactions and Synthesis

  • Mojumdar et al. (2009) explored the synthesis and coordination reactions of (E)-3-(1-Benzofuran-2-yl)propenoic acid, leading to the creation of [1]benzofuro[3,2-c]pyridine compounds. This research contributes to the field of coordination chemistry, offering insights into the thermal properties and stability of these complexes Mojumdar, Šimon, & Krutošíková, 2009.

Antimicrobial Activity

  • Ashok et al. (2014) investigated the solvent-free synthesis of benzofuran derivatives and their antimicrobial activity. This study is significant for identifying new compounds with potential for treating microbial infections Ashok, Sidda, Vijaya Lakshmi, & Ganesh, 2014.

Synthesis of Chromone-linked Naphthopyrans

  • Panja et al. (2009) developed a one-pot synthesis method for chromone-linked naphthopyrans, showcasing the chemical flexibility of benzofuran derivatives in synthesizing complex organic frameworks with potential applications in dyes, pigments, and organic electronics Panja, Maiti, & Bandyopadhyay, 2009.

Safety And Hazards

The safety information available indicates that 3,6-Dimethyl-1-benzofuran-2-carbaldehyde may be an irritant .

Future Directions

The future directions for research on 3,6-Dimethyl-1-benzofuran-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Benzofuran compounds have shown potential as pharmaceutical agents due to their diverse biological activities .

properties

IUPAC Name

3,6-dimethyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAUZJGALLIUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406076
Record name 3,6-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-1-benzofuran-2-carbaldehyde

CAS RN

16820-39-6
Record name 3,6-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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